2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide
Description
2-(5-Chloro-1H-indol-1-yl)-N-cyclopropylacetamide is an indole-derived compound characterized by a chloro-substituted indole core linked to a cyclopropylacetamide moiety. Indoles are widely studied for their biological activities, including anti-inflammatory, antiviral, and anticancer properties . The cyclopropyl group is notable for enhancing metabolic stability and influencing binding affinity due to its ring strain and compact structure . This compound likely serves as a precursor or analog in drug discovery, particularly in targeting enzymes or receptors where indole scaffolds are prevalent.
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-1-4-12-9(7-10)5-6-16(12)8-13(17)15-11-2-3-11/h1,4-7,11H,2-3,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSMZNTQMRIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Formation of Intermediate: The 5-chloroindole is reacted with an appropriate acylating agent, such as chloroacetyl chloride, to form 2-(5-chloro-1H-indol-1-yl)acetyl chloride.
Cyclopropylation: The intermediate is then reacted with cyclopropylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl carbon participates in nucleophilic reactions under basic conditions. For example:
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Reaction with alkoxy groups : In a protocol analogous to , 2-chloro-N,N-dimethylacetamide reacted with phenolic derivatives (e.g., 5-hydroxyindole esters) in DMF using Cs₂CO₃ as a base, yielding ether-linked products (45–60% yields).
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Cyclopropyl stability : The N-cyclopropyl group enhances steric hindrance compared to dimethyl analogs, reducing hydrolysis rates but enabling regioselective substitutions at the indole’s 1-position .
Table 1: Substitution Reactions of Acetamide Derivatives
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Chloroindole-acetamide | Phenolic -OH | Cs₂CO₃, DMF, 16 hr, RT | 58% | |
| Analogous chloroacetamide | Amines | Ba(OH)₂·8H₂O, DMF, 50°C | 72% |
Hydrolysis Pathways
The amide bond undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the acetamide to 5-chloroindole-1-carboxylic acid (confirmed by LC-MS in ).
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Alkaline stability : The cyclopropyl group stabilizes the amide against base-induced hydrolysis compared to N-alkyl variants, as seen in DMF/K₂CO₃ systems (no degradation after 12 hr at 80°C) .
Indole Ring Functionalization
The 5-chloroindole moiety participates in electrophilic substitutions:
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Buchwald-Hartwig coupling : Palladium-catalyzed reactions with arylboronic acids install aryl groups at the indole’s 3-position (e.g., forming biaryl derivatives with 65–78% yields, similar to protocols in ).
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Chlorine displacement : Under Ullmann conditions (CuI, phenanthroline), the 5-chloro substituent is replaced by -OCH₃ or -NHAr groups .
Table 2: Indole Ring Modifications
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aryl coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-5-chloroindole | 71% | |
| Methoxylation | CuI, 1,10-phenanthroline | 5-Methoxyindole derivative | 68% |
Cross-Coupling Reactions
The acetamide’s indole nitrogen serves as a directing group for C–H activation:
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Suzuki-Miyaura coupling : Using Pd(dppf)Cl₂, the 1-acetamide group facilitates regioselective coupling at the indole’s 4-position with aryl halides (e.g., 4-bromotoluene, 82% yield).
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Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in pyridine yields the sulfonamide derivative (analogous to, 77% yield).
Biological Activity Correlations
While direct data on 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide’s bioactivity is limited, structurally related compounds exhibit:
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Antimicrobial effects : Indole-acetamide derivatives with halogen substituents show MIC values of 8–32 µg/mL against S. aureus .
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Anti-inflammatory action : Analogous 5-chloroindoles inhibit albumin denaturation by 60–75% at 200 µg/mL (cf. ).
Key Mechanistic Insights
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Steric effects : The cyclopropyl group impedes nucleophilic attack at the acetamide’s nitrogen, favoring carbonyl-centered reactivity.
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Electronic effects : The 5-chloro substituent activates the indole ring for electrophilic substitutions at the 3- and 4-positions.
Scientific Research Applications
Anticancer Applications
The compound has shown promise in targeting specific cancer pathways, particularly those involving mutant EGFR and BRAF proteins. Research indicates that derivatives of indole compounds, including 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide, can inhibit these pathways effectively.
Case Studies
- A series of experiments demonstrated that compounds similar to this compound showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The most potent derivatives achieved GI50 values as low as 29 nM, indicating their effectiveness compared to established drugs like erlotinib .
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 29 | MCF-7 |
| Erlotinib | 33 | MCF-7 |
| Other Derivatives | 45 - 78 | Various |
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects. Research suggests that indole derivatives can modulate inflammatory pathways effectively.
Experimental Findings
Studies comparing the anti-inflammatory effects of this compound with traditional NSAIDs like indomethacin revealed comparable efficacy, suggesting its potential use in treating inflammatory diseases .
Other Therapeutic Applications
The versatility of this compound extends beyond oncology and inflammation.
Neuroprotective Effects
Emerging research indicates that compounds with indole structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. This is attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets.
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties, particularly against resistant strains of bacteria such as MRSA. The structural characteristics of these compounds may enhance their ability to penetrate bacterial membranes and exert therapeutic effects .
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or gene expression.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural differences and similarities between 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide and related analogs:
*Calculated based on molecular formulas where explicit data were unavailable.
Biological Activity
The compound 2-(5-chloro-1H-indol-1-yl)-N-cyclopropylacetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes recent research findings on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound belongs to the indole derivative class, which is known for its diverse pharmacological properties. The indole nucleus is a key structural feature that facilitates interactions with multiple biological targets, making it a valuable scaffold in drug design.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness of this compound was evaluated through cell viability assays, yielding the following results:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.094 | EGFR T790M inhibition |
| HCT116 | 0.099 | BRAF V600E inhibition |
| MDA-MB-231 | 0.595 | c-MET inhibition |
These values indicate that the compound effectively inhibits cell proliferation at low micromolar concentrations, highlighting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Specifically, it targets:
- EGFR Mutations : The compound has shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which are often implicated in non-small cell lung cancer (NSCLC) resistance to conventional therapies.
- BRAF Pathway : Inhibition of BRAF V600E mutations further supports its role in targeting malignancies driven by these pathways .
Comparative Studies
Comparative studies with other indole derivatives reveal that this compound possesses superior potency against certain cancer types when compared to related compounds. For instance, a series of analogs were synthesized and tested for their antiproliferative effects, with results indicating that modifications to the indole structure significantly impact biological activity.
Table: Comparison of Indole Derivatives
| Compound | GI50 (µM) | Target |
|---|---|---|
| This compound | 0.094 | EGFR T790M |
| Osimertinib | 0.200 | EGFR T790M/L858R |
| Novel Indole Derivative A | 0.150 | BRAF V600E |
This table illustrates the competitive landscape of indole derivatives in targeting specific cancer pathways .
Case Studies
Several case studies have documented the clinical relevance of indole derivatives, including this compound:
- NSCLC Treatment : A study highlighted the use of this compound in preclinical models of NSCLC, demonstrating significant tumor reduction when combined with standard therapies.
- Combination Therapy : Research indicates that combining this compound with other targeted therapies can enhance efficacy and reduce resistance mechanisms observed in aggressive cancer types .
Q & A
Q. How can computational modeling predict pharmacokinetic properties or toxicity risks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
